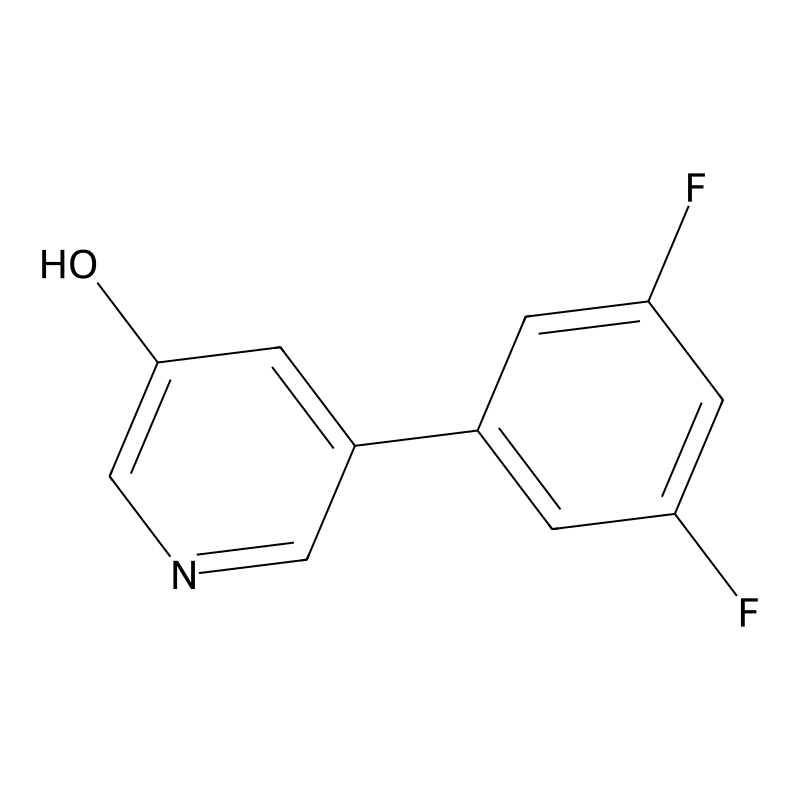

5-(3,5-Difluorophenyl)pyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyridine Ring

Pyridine is a six-membered aromatic ring containing nitrogen. This nitrogen atom allows for various substitutions and modifications, leading to diverse biological activities. Pyridine derivatives are prevalent in medicinal chemistry due to their ability to interact with various biomolecules .

Hydroxyl Group (OH)

The hydroxyl group can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding and protein-protein interactions. This functionality can influence the molecule's solubility, stability, and potential for biological activity .

Difluorophenyl Moiety

The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability and improve blood-brain barrier penetration in potential drug candidates . However, the specific positioning of the fluorine atoms at the 3rd and 5th positions might require further investigation for its influence on these properties.

5-(3,5-Difluorophenyl)pyridin-3-ol is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a 3,5-difluorophenyl group and a hydroxyl group at the third position of the pyridine. The molecular formula for this compound is C₁₁H₈F₂N₁O, and it features two fluorine atoms on the phenyl ring, which significantly influence its chemical properties and biological activities. The compound's structure can be represented as follows:

textF \ C6H4 \ N / \ C OH / C

The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry.

5-(3,5-Difluorophenyl)pyridin-3-ol can undergo various chemical transformations:

- Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: It can be reduced to yield amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 5-(3,5-Difluorophenyl)pyridin-3-ol exhibits significant biological activities. It has been investigated for its potential as an enzyme inhibitor and for receptor binding studies. The unique electronic properties imparted by the difluorophenyl group enhance its interaction with biological targets, suggesting potential therapeutic applications in treating various diseases, particularly those involving central nervous system disorders .

The synthesis of 5-(3,5-Difluorophenyl)pyridin-3-ol typically involves several key steps:

- Preparation of 3,5-Difluorophenyl Group: This can be achieved through fluorination reactions on phenolic compounds or starting from commercially available fluorinated anilines.

- Formation of Pyridine Ring: The pyridine structure can be synthesized via cyclization reactions involving appropriate precursors such as 2-aminopyridines or via palladium-catalyzed cross-coupling reactions with arylboronic acids .

- Hydroxylation: The final step involves introducing the hydroxyl group at the third position of the pyridine ring, which may be accomplished through hydrolysis or oxidation of suitable precursors.

5-(3,5-Difluorophenyl)pyridin-3-ol has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for drug development targeting neurological disorders and other diseases .

- Chemical Research: It serves as an intermediate in organic synthesis and may be used in the development of novel materials or as a building block in complex organic molecules .

Studies on 5-(3,5-Difluorophenyl)pyridin-3-ol have focused on its interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 5-(3,5-Difluorophenyl)pyridin-3-ol. Below is a comparison highlighting their uniqueness:

These compounds highlight the diversity within fluorinated heterocycles and their potential applications in medicinal chemistry.